lucidenic acid A
Overview
Description
Mechanism of Action
Target of Action
Lucidenic acid A, a natural product isolated from Ganoderma lucidum , primarily targets the human angiotensin-converting enzyme 2 (hACE2) receptor . The hACE2 receptor plays a crucial role in the entry of SARS-CoV-2 into host cells .
Mode of Action
This compound inhibits the binding activity of the hACE2 receptor at low micromolar concentrations . This inhibition blocks the interaction between the SARS-CoV-2 spike protein and the hACE2 receptor, thereby preventing the virus from entering host cells .
Biochemical Pathways
It has been suggested that this compound can induce cytotoxicity in various cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . This suggests that this compound may affect pathways related to cell survival and proliferation.
Result of Action
This compound has been shown to have various pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, anti-viral, neuroprotective, anti-hyperlipidemic, anti-hypercholesterolemic, and anti-diabetic properties . In the context of cancer, this compound can decrease the viability of certain cancer cells . In the context of viral infections, this compound can prevent the invasion of SARS-CoV-2 by blocking hACE2 binding .
Biochemical Analysis
Biochemical Properties
The most widely studied pharmacological effect of Lucidenic Acid A is its anti-cancer effect. This compound can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . The nature of these interactions involves specific binding to cancer cells, leading to their death .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to induce apoptosis in cancer cells, thereby inhibiting their proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically targets cancer cells, leading to their death, while having no significant effect on the viability of normal peripheral blood lymphocytes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research. It is believed to interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are still being studied. It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lucidenic acid A is primarily isolated from Ganoderma lucidum through extraction and purification processes. The extraction typically involves using solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques like high-performance liquid chromatography (HPLC) to purify the compound .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. Current methods focus on optimizing the cultivation conditions of Ganoderma lucidum to enhance the yield of lucidenic acids. Techniques such as submerged fermentation and solid-state fermentation are being explored to increase production efficiency .
Chemical Reactions Analysis
Types of Reactions
Lucidenic acid A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with potential pharmacological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions are various lucidenic acid derivatives, each with unique pharmacological properties. These derivatives are often studied for their enhanced biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Lucidenic acid A serves as a valuable lead compound for the synthesis of new triterpenoid derivatives with improved pharmacological properties.
Biology: It is used to study the biological pathways involved in its anti-cancer, anti-inflammatory, and antioxidant activities.
Medicine: this compound is being investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and viral infections.
Comparison with Similar Compounds
Lucidenic acid A is part of a larger family of lucidenic acids, including lucidenic acids B, C, D, E, F, and N. Each of these compounds has unique structural features and pharmacological properties:
Lucidenic Acid B: Known for its potent anti-cancer activity through apoptosis induction.
Lucidenic Acid E: Exhibits strong anti-inflammatory and antioxidant activities.
Lucidenic Acid N: Synergizes with doxorubicin to enhance its anti-cancer effects.
This compound stands out due to its broad spectrum of biological activities and its potential as a lead compound for drug development.
Properties
IUPAC Name |
4-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,28H,7-13H2,1-6H3,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIPQDKLXQHEAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lucidenic acid A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
95311-94-7 | |
Record name | Lucidenic acid A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 195 °C | |
Record name | Lucidenic acid A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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